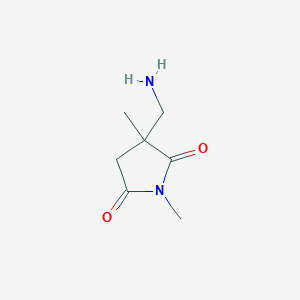
3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione is a heterocyclic organic compound that features a pyrrolidine ring with an aminomethyl group and two methyl groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)pyrrolidine with dimethyl malonate under basic conditions, followed by cyclization to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target protein. The compound’s unique structure allows it to fit into binding pockets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)pyrrolidine
- 1,3-Dimethylpyrrolidine-2,5-dione
- 3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione
Uniqueness
3-(Aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione stands out due to the presence of both the aminomethyl and dimethyl groups on the pyrrolidine ring. This combination of functional groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-(aminomethyl)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-7(4-8)3-5(10)9(2)6(7)11/h3-4,8H2,1-2H3 |
InChI-Schlüssel |
QGXCLJKSTZQPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1=O)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


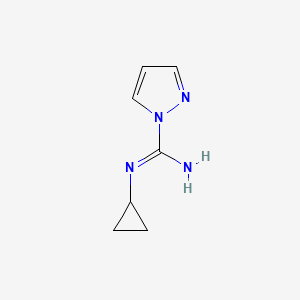
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)


![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
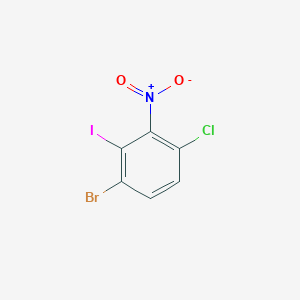
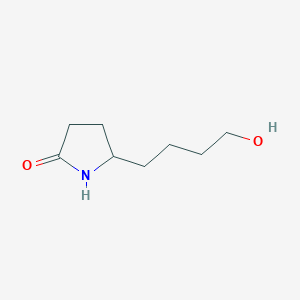
![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
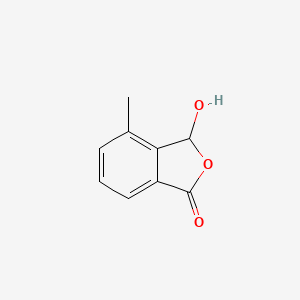

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)

